REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.N1C=CC=CC=1.[C:16](Cl)(=[O:24])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].N#N>O.C(Cl)Cl>[C:16]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)(=[O:24])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]
|
Name
|
|
Quantity
|
6.11 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8.09 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
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C(CCCCCCC)(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
under stirring
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL dry round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice-water bath
|
Type
|
STIRRING
|
Details
|
The mixture was first stirred at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the CH2Cl2 layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted continually with CH2Cl2 (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 solution was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified with a silica gel chromatography (heptane/ethyl acetate, gradient eluting)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)(=O)OC1=CC=C(C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |